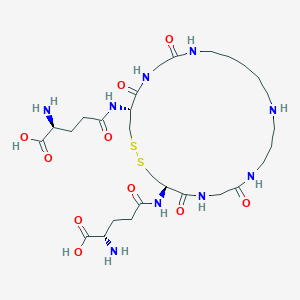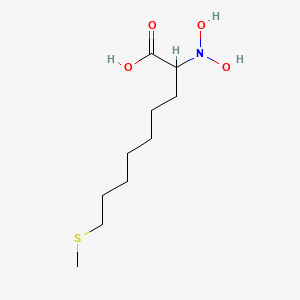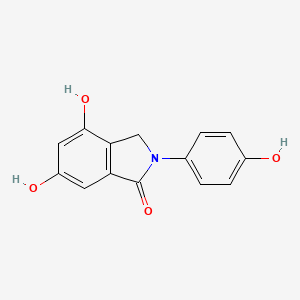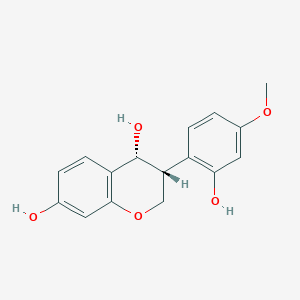
(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol is the diastereomer of 7,2'-dihydroxy-4'-methoxyisoflavanol that has 3R,4R-configuration. It is a (3R)-7,2'-dihydroxy-4'-methoxyisoflavanol and a member of (3R,4R)-4,2'-dihydroxyisoflavans.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Isoflavonoids, including compounds structurally related to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, have been studied for their antibacterial properties. A study on isoflavonoids from the roots of Erythrina zeyheri, which includes structurally similar compounds, revealed antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) by determining minimum inhibitory concentrations (Tanaka et al., 2003).
Antioxidant Abilities
Compounds similar to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol have been isolated from the roots of Indigofera stachyodes. These compounds, including flavonoids, were screened for their antioxidant abilities to scavenge DPPH and ABTS+. Some of these compounds exhibited remarkable scavenging activity (Lou et al., 2022).
Cytotoxic Activities
In a study on the constituents of Mexican propolis, new flavonoids structurally related to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol were isolated. These compounds showed in vitro preferential cytotoxicity against a PANC-1 human pancreatic cancer cell line, indicating potential for cancer research applications (Li et al., 2010).
Allelopathic Mechanisms
Isoflavonoids, with structural similarities to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, have been identified in the root exudate of the legume Desmodium uncinatum. These compounds showed potential allelopathic mechanisms to prevent parasitism by the parasitic weed Striga hermonthica, suggesting their significance in ecological interactions and agricultural applications (Tsanuo et al., 2003).
Antifungal Properties
In the study of antifungal flavonoids from Hildegardia barteri, a new isoflavan, structurally similar to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, demonstrated antifungal activity. This highlights the potential of such compounds in developing antifungal agents (Meragelman et al., 2005).
Eigenschaften
Produktname |
(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
(3R,4R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol |
InChI |
InChI=1S/C16H16O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,16-19H,8H2,1H3/t13-,16-/m0/s1 |
InChI-Schlüssel |
YZBBUYKPTHDZHF-BBRMVZONSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)[C@@H]2COC3=C([C@@H]2O)C=CC(=C3)O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264951.png)
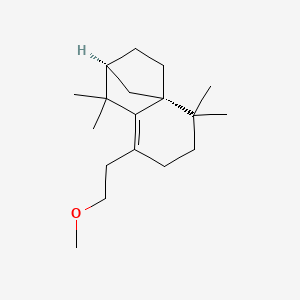
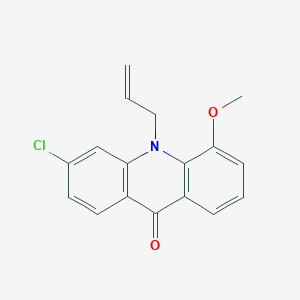
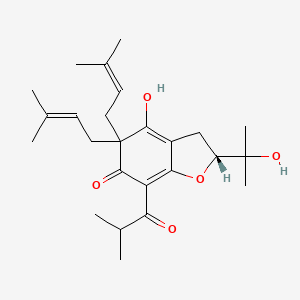
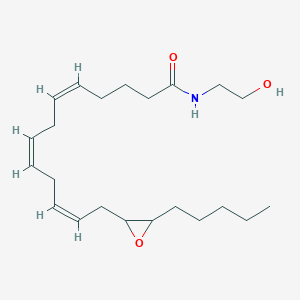
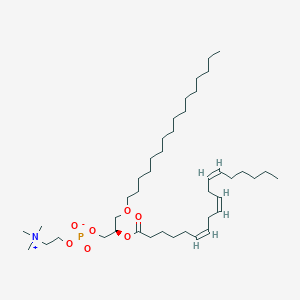
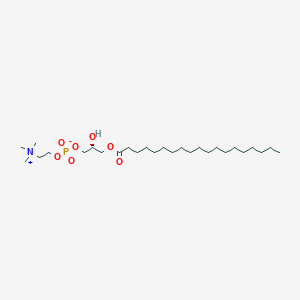
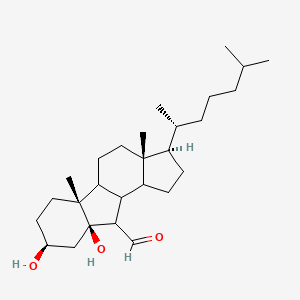
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol](/img/structure/B1264963.png)
